molecular formula C11H16FN3OS B2945183 (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034534-19-3

(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2945183
CAS RN: 2034534-19-3
M. Wt: 257.33
InChI Key: GMSZMAVKWXTIIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone” is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of novel triazole analogues of piperazine, which are related to the compound . These compounds were evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with certain moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting potential for further development (Nagaraj, Srinivas, & Rao, 2018).

Synthesis for Medicinal Use

Another study described the synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. This synthesis process was noted for its high yield and potential for large-scale preparation, indicating the utility of related compounds in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

Analytical Chemistry Applications

In analytical chemistry, the separation of flunarizine hydrochloride and its degradation products was achieved using micellar and microemulsion liquid chromatography. This method, utilizing compounds structurally related to (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone, is significant for pharmaceutical analysis (El-Sherbiny et al., 2005).

PET Imaging Applications

A study synthesized a compound for PET imaging of the histamine H4 receptor. The synthesized compound, while showing the ability to cross the blood-brain barrier in rats, was not suitable for in vivo imaging of the receptor due to lack of specificity. This highlights the challenges and considerations in developing imaging agents (Żak et al., 2021).

Antimicrobial Activity

Derivatives of 2-pyridinemethylamine, incorporating fluorine atoms and related structurally to the compound , showed potent 5-HT1A agonist activity in vitro and in vivo. This indicates potential for antidepressant applications (Vacher et al., 1999).

Safety and Hazards

The safety and hazards associated with “(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone” are not specifically mentioned in the available resources .

Future Directions

The future directions for research on “(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone” are not explicitly stated in the available resources .

properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3OS/c1-9-10(17-8-13-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZMAVKWXTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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